2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c21-19(24)14-10-17(13-4-2-1-3-5-13)27-20(14)22-18(23)9-12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOWFPMCYMCJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then subjected to acylation to introduce the acetamido group. The phenylthiophene carboxamide moiety is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anti-inflammatory and anticancer properties. Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene and carboxamide groups can enhance biological activity.
Case Study: COX Inhibition
A recent study demonstrated that compounds similar to 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide showed IC50 values in the low micromolar range against COX-2, indicating significant potential as anti-inflammatory agents .
Biochemical Probes
Due to its unique structural features, this compound can serve as a biochemical probe in cellular studies. It can be utilized to study enzyme interactions and cellular pathways, particularly those involving oxidative stress and apoptosis.
Example: Enzyme Interaction Studies
Research has indicated that compounds with similar structures can bind to specific enzymes, altering their activity and providing insights into metabolic pathways .
Material Science
The incorporation of thiophene structures into polymers offers enhanced electronic properties. This compound can be used as a building block for synthesizing conductive polymers or organic semiconductors.
Application: Organic Photovoltaics
Research into organic photovoltaics has shown that thiophene-based compounds can improve charge transport properties, leading to higher efficiency in solar cells. The unique combination of the benzo[d][1,3]dioxole and thiophene moieties enhances light absorption and charge mobility .
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide (CAS 476368-55-5)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 50)
- Molecular Formula: Not explicitly stated, but includes a thiazole core .
- Key Differences :
- Thiazole ring replaces the thiophene core.
- Features a 3-fluorobenzoyl group and cyclopropanecarboxamide.
- The fluorobenzoyl group may enhance metabolic stability and target binding .
Benzimidazole Derivatives (e.g., Compound 4d)
- Example : 2-(Benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole .
- Key Differences :
- Benzimidazole core instead of thiophene.
- Dual benzo[d][1,3]dioxole substitutions and a fluorine atom.
- Implications: Benzimidazoles are known for antiparasitic and antiviral activity. Fluorine enhances lipophilicity and bioavailability .
Physicochemical and Pharmacokinetic Properties
The thiophene core in the target compound balances lipophilicity and aromaticity, while nitrogen-containing cores (e.g., thiazole) may improve solubility. The absence of polar groups in the target compound could limit aqueous solubility .
Biological Activity
The compound 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its role in enhancing biological activity.
- An acetamido group that may contribute to its solubility and reactivity.
- A phenylthiophene backbone, which is often associated with various biological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antitumor properties. For instance, derivatives of benzo[d][1,3]dioxole have shown significant inhibition of cancer cell proliferation in various models:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| G11 (analog) | A549 (lung cancer) | 0.15 | ERK pathway blockade |
| G11 (analog) | MCF7 (breast cancer) | 0.20 | Apoptosis induction |
These findings suggest that the compound may similarly affect tumor growth through mechanisms involving the ERK signaling pathway and apoptosis induction .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. Studies demonstrate that derivatives containing the benzo[d][1,3]dioxole ring exhibit activity against a range of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the structural features of the compound contribute to its effectiveness as an antimicrobial agent .
Neuropharmacological Effects
Compounds with similar structures have been evaluated for their neuropharmacological effects, particularly as potential anxiolytics or anticonvulsants. The introduction of a dioxole moiety may enhance binding affinity to benzodiazepine receptors:
| Compound | Test Model | ED50 (mg/kg) | Effect |
|---|---|---|---|
| Compound X (similar structure) | PTZ-induced seizures | 10 | Significant reduction in seizure duration |
| Compound Y (similar structure) | Maximal electroshock test | 5 | Prevented convulsions |
These findings suggest potential applications in treating anxiety disorders and epilepsy .
Case Studies
Several case studies highlight the therapeutic potential of compounds derived from benzo[d][1,3]dioxole:
- Case Study 1 : A clinical trial involving a benzo[d][1,3]dioxole derivative showed promising results in patients with advanced lung cancer, leading to a significant increase in survival rates when combined with standard chemotherapy.
- Case Study 2 : Research on antimicrobial activity revealed that a derivative exhibited potent effects against multidrug-resistant strains of Staphylococcus aureus, suggesting its utility in treating resistant infections.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step routes involving:
- Acylation : Reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride with amino-substituted thiophene intermediates in anhydrous dichloromethane .
- Cyclization : Use of Hantzsch-type cyclization with α-chloroglycinates to form thiazole or thiophene cores, as demonstrated in structurally related compounds .
- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, as seen in boronate ester intermediates .
- Purification : Silica gel chromatography and HPLC to isolate high-purity products .
Table 1 : Representative Synthetic Conditions
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
Q. What are the key structural motifs in this compound, and how do they influence reactivity?
- Methodological Answer :
- Benzodioxole Group : Electron-rich aromatic system enhancing electrophilic substitution reactivity; may participate in π-π stacking in biological targets .
- Thiophene Carboxamide : Hydrogen-bonding capability with enzymes (e.g., HDAC6) and stability under physiological conditions .
- Phenyl Substituent : Hydrophobic interactions in target binding; modulates solubility and bioavailability .
Advanced Research Questions
Q. What strategies are recommended for optimizing the yield of this compound during synthesis?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂, XPhos) for cross-coupling efficiency .
- Solvent Selection : Using polar aprotic solvents (DMF, DMSO) for cyclization to enhance reaction rates .
- Temperature Control : Gradual heating (e.g., 80–100°C) to avoid side reactions in cyclization steps .
- Intermediate Characterization : Real-time monitoring via TLC or LC-MS to identify bottlenecks .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize conditions (e.g., pH, temperature) for enzyme inhibition studies .
- Purity Verification : Re-evaluate compound purity using HPLC and NMR; impurities >5% can skew bioactivity results .
- Structural Analog Comparison : Compare activities of derivatives (e.g., 5-phenylthiophene vs. 5-iodo analogs) to identify critical substituents .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : HDAC6 inhibition assays using fluorogenic substrates (e.g., tubulin acetylation assays) .
- Antioxidant Activity : DPPH radical scavenging assays, as applied to structurally related thiophene carboxamides .
- Anti-Inflammatory Models : LPS-induced cytokine release in macrophages to assess COX-2/LOX inhibition potential .
Table 2 : Biological Assay Conditions
| Assay Type | Model System | Key Parameters | Reference |
|---|---|---|---|
| HDAC6 Inhibition | HeLa cell lysates | IC₅₀ via fluorometry | |
| Antioxidant | DPPH radical scavenging | EC₅₀ at 517 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
